

# 4,4-dimethylpyrrolidine-3-carboxylic acid

## chemical structure and properties

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### Compound of Interest

**Compound Name:** 4,4-dimethylpyrrolidine-3-carboxylic Acid

**Cat. No.:** B1352408

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## An In-depth Technical Guide to 4,4-dimethylpyrrolidine-3-carboxylic acid

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthetic approaches for **4,4-dimethylpyrrolidine-3-carboxylic acid**. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This guide also explores its application as a building block in the development of targeted protein degraders.

## Chemical Structure and Identification

**4,4-dimethylpyrrolidine-3-carboxylic acid** is a substituted proline analog. The core structure consists of a five-membered pyrrolidine ring with two methyl groups at the 4-position and a carboxylic acid group at the 3-position.

Systematic Name: **4,4-dimethylpyrrolidine-3-carboxylic acid**<sup>[1]</sup> Synonyms: 4,4-Dimethyl-1H-pyrrolidine-3-carboxylic acid<sup>[1]</sup> CAS Number: 261896-35-9<sup>[1][2][3]</sup> Molecular Formula: C<sub>7</sub>H<sub>13</sub>NO<sub>2</sub><sup>[1][4]</sup> Molecular Weight: 143.18 g/mol <sup>[1][4]</sup>

The canonical SMILES representation of the molecule is CC1(C)CNCC1C(=O)O.<sup>[3]</sup>

## Physicochemical and Predicted Properties

A summary of the key physicochemical and computationally predicted properties of **4,4-dimethylpyrrolidine-3-carboxylic acid** is presented in the table below. These properties are crucial for assessing its potential as a drug candidate or a fragment in drug design, influencing factors such as solubility, permeability, and metabolic stability.

Property	Value	Source
Appearance	Off-white solid / white crystalline powder	<a href="#">[2]</a> <a href="#">[5]</a>
Boiling Point	246.2 ± 33.0 °C (Predicted)	<a href="#">[5]</a>
Density	1.057 ± 0.06 g/cm <sup>3</sup> (Predicted)	<a href="#">[5]</a>
pKa	3.88 ± 0.40 (Predicted)	<a href="#">[5]</a>
LogP	0.3166	<a href="#">[1]</a>
Topological Polar Surface Area (TPSA)	49.33 Å <sup>2</sup>	<a href="#">[1]</a>
Hydrogen Bond Acceptors	2	<a href="#">[1]</a>
Hydrogen Bond Donors	2	<a href="#">[1]</a>
Rotatable Bonds	1	<a href="#">[1]</a>
Storage Temperature	Room temperature, sealed in a dry, dark place	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[5]</a>

## Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **4,4-dimethylpyrrolidine-3-carboxylic acid** is not readily available in the public domain, the synthesis of pyrrolidine-3-carboxylic acid derivatives is well-documented. A common and effective method is the organocatalytic asymmetric Michael addition reaction.[\[6\]](#) This approach allows for the concise and highly enantioselective synthesis of substituted pyrrolidine-3-carboxylic acids.[\[6\]](#)

## General Experimental Protocol: Asymmetric Michael Addition for Pyrrolidine-3-Carboxylic Acid Derivatives

This protocol describes a general method for the synthesis of pyrrolidine-3-carboxylic acid derivatives, which can be adapted for the synthesis of **4,4-dimethylpyrrolidine-3-carboxylic acid**.

**Step 1: Michael Addition** The core of the synthesis involves the Michael addition of a nitroalkane to a 4-substituted-4-oxo-2-enoate, catalyzed by an organocatalyst.<sup>[6]</sup>

- Reactants: A 4-alkyl-substituted 4-oxo-2-enoate and a nitroalkane (e.g., nitromethane).
- Catalyst: A chiral organocatalyst, such as a diarylprolinol silyl ether, is often used to induce stereoselectivity.
- Solvent: The reaction is typically carried out in an organic solvent like toluene or chloroform.
- Procedure: The enone, nitroalkane, and catalyst are stirred in the solvent at a controlled temperature (e.g., room temperature) for a specified period (e.g., 48 hours) until the reaction is complete, as monitored by techniques like TLC or LC-MS.<sup>[6]</sup>

**Step 2: Reductive Cyclization and Hydrolysis** The product from the Michael addition is then subjected to reductive cyclization to form the pyrrolidine ring, followed by hydrolysis of the ester to yield the carboxylic acid.

- Reduction: The nitro group is reduced to an amine, which then undergoes intramolecular cyclization. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H<sub>2</sub> with a palladium or nickel catalyst).
- Hydrolysis: The ester group is hydrolyzed to the carboxylic acid, typically under acidic or basic conditions.
- Purification: The final product is purified using standard techniques such as crystallization or column chromatography.

**Protecting Group Strategy:** In many synthetic routes involving amino acids, protecting groups are essential. The secondary amine of the pyrrolidine ring is often protected with a tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group to prevent unwanted side reactions. These protecting groups can be added before the key reaction steps and removed at a later stage.

## Application in Drug Development: A Building Block for PROTACs

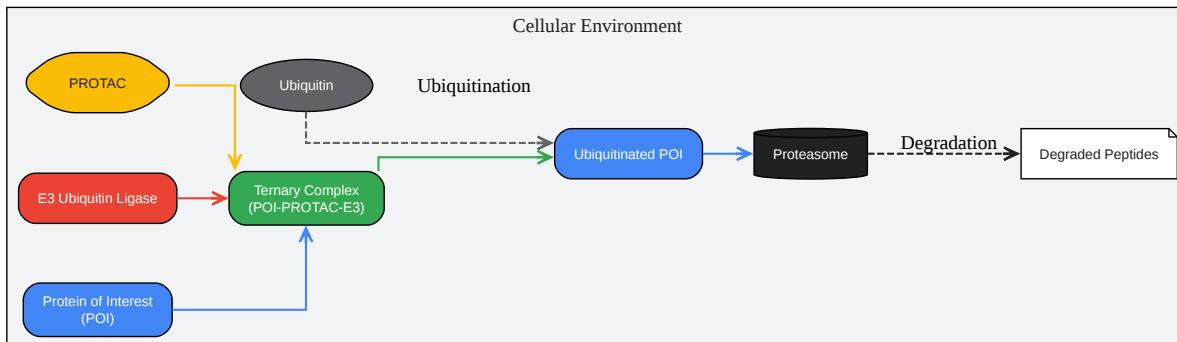
**4,4-dimethylpyrrolidine-3-carboxylic acid** and its derivatives are valuable building blocks in the field of targeted protein degradation. Specifically, they can be incorporated into Proteolysis Targeting Chimeras (PROTACs).

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI). They consist of three components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two ligands. By bringing the POI and the E3 ligase into close proximity, PROTACs trigger the ubiquitination of the POI, marking it for degradation by the proteasome.

The pyrrolidine scaffold of **4,4-dimethylpyrrolidine-3-carboxylic acid** can be a key component of the linker or even part of the E3 ligase ligand in a PROTAC molecule. Its rigid structure can help to correctly orient the two ends of the PROTAC for efficient ternary complex formation.

## Signaling Pathway: PROTAC-Mediated Protein Degradation

The following diagram illustrates the general mechanism of action of a PROTAC molecule.



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